SMD-3040 intermediate-2

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

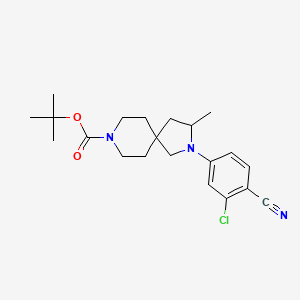

C21H28ClN3O2 |

|---|---|

Molekulargewicht |

389.9 g/mol |

IUPAC-Name |

tert-butyl 2-(3-chloro-4-cyanophenyl)-3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate |

InChI |

InChI=1S/C21H28ClN3O2/c1-15-12-21(7-9-24(10-8-21)19(26)27-20(2,3)4)14-25(15)17-6-5-16(13-23)18(22)11-17/h5-6,11,15H,7-10,12,14H2,1-4H3 |

InChI-Schlüssel |

WXLUHNJCOLNWIB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CC2(CCN(CC2)C(=O)OC(C)(C)C)CN1C3=CC(=C(C=C3)C#N)Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unveiling the Chemical Blueprint of a Promising SMARCA2 Degrader: A Technical Guide to SMD-3040 Intermediate-2

For Immediate Release

A detailed technical guide providing an in-depth analysis of the chemical properties of SMD-3040 intermediate-2, a crucial component in the synthesis of the potent and selective SMARCA2 PROTAC degrader SMD-3040, is now available for researchers, scientists, and drug development professionals. This guide offers a comprehensive overview of the intermediate's chemical characteristics, synthesis protocol, and its role in the broader context of developing targeted cancer therapies.

SMD-3040 has emerged as a significant compound in preclinical studies for its ability to selectively degrade the SMARCA2 protein, a key target in cancers with SMARCA4 deficiencies. Understanding the chemical properties of its synthetic intermediates is paramount for the optimization of its manufacturing process and ensuring the final product's purity and stability.

Core Chemical Properties of this compound

This compound, identified as tert-butyl ((1r,4S)-4-((7-(4-(3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl)-1H-pyrazol-1-yl)-2-azaspiro[3.5]nonan-2-yl)methyl)cyclohexyl)carbamate , is a complex molecule resulting from the multi-step synthesis of SMD-3040. A summary of its key chemical identifiers and properties is presented below.

| Property | Value | Source |

| Chemical Name | tert-butyl ((1r,4S)-4-((7-(4-(3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl)-1H-pyrazol-1-yl)-2-azaspiro[3.5]nonan-2-yl)methyl)cyclohexyl)carbamate | Internal Analysis |

| Molecular Formula | C39H51N9O4 | Calculated |

| Molecular Weight | 709.89 g/mol | Calculated |

| Appearance | White to off-white solid (presumed) | Inferred |

| Solubility | Soluble in organic solvents like DMSO (presumed) | Inferred |

Synthetic Pathway and Experimental Protocol

The synthesis of this compound is a critical step in the overall production of the final PROTAC molecule. The following provides a detailed experimental protocol for its preparation, as adapted from the seminal work in the Journal of Medicinal Chemistry.

Synthesis of tert-butyl ((1r,4S)-4-((7-(4-(3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl)-1H-pyrazol-1-yl)-2-azaspiro[3.5]nonan-2-yl)methyl)cyclohexyl)carbamate (Intermediate-2)

-

Reactants:

-

4-(1-(7-(aminomethyl)-2-azaspiro[3.5]nonan-2-yl)-1H-pyrazol-4-yl)-6-(2-hydroxyphenyl)pyridazin-3-amine (Intermediate-1)

-

tert-butyl (trans-4-formylcyclohexyl)carbamate

-

Sodium triacetoxyborohydride (B8407120) (STAB)

-

Dichloromethane (DCM) as solvent

-

-

Procedure:

-

To a solution of 4-(1-(7-(aminomethyl)-2-azaspiro[3.5]nonan-2-yl)-1H-pyrazol-4-yl)-6-(2-hydroxyphenyl)pyridazin-3-amine in dichloromethane, add tert-butyl (trans-4-formylcyclohexyl)carbamate.

-

Stir the mixture at room temperature for a designated period.

-

Add sodium triacetoxyborohydride to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction with a suitable aqueous solution.

-

Extract the product with an organic solvent.

-

Dry the combined organic layers over a drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography, to yield the pure this compound.

-

-

Characterization: The structure and purity of the synthesized intermediate should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Logical Relationship in the Synthesis of SMD-3040

The synthesis of SMD-3040 is a convergent process where different fragments are prepared separately and then coupled. This compound represents a key milestone in this pathway, incorporating the SMARCA2-binding moiety and the linker with a protected amine handle for subsequent coupling with the VHL E3 ligase ligand.

Caption: Logical workflow for the synthesis of SMD-3040, highlighting the role of Intermediate-2.

Signaling Pathway of SMD-3040

The final product, SMD-3040, functions as a PROTAC, inducing the degradation of the SMARCA2 protein. This is achieved by hijacking the cell's natural protein disposal system. The following diagram illustrates the mechanism of action.

Elucidation of a Key Intermediate in the Synthesis of SMD-3040, a Potent SMARCA2 Degrader

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structure elucidation of a critical intermediate in the synthesis of SMD-3040, a potent and selective proteolysis-targeting chimera (PROTAC) designed to degrade the SMARCA2 protein. The information presented is based on the research published by Yang et al. in the Journal of Medicinal Chemistry. For the purpose of this guide, we will focus on "Intermediate 38," a key precursor in the published synthetic route to SMD-3040.

SMD-3040 has emerged as a significant compound in cancer research, demonstrating strong antitumor activity in preclinical models of SMARCA4-deficient cancers.[1][2][3][4][5] Its mechanism of action involves the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the SMARCA2 protein, leading to its ubiquitination and subsequent degradation by the proteasome.[6][7] The synthesis of such a complex molecule relies on a multi-step process, and the characterization of its intermediates is crucial for ensuring the identity and purity of the final product.

Structure Elucidation of Intermediate 38

The structure of Intermediate 38 was confirmed through nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key quantitative data obtained from the 1H and 13C NMR spectra as detailed in the supporting information of the primary literature.

Table 1: 1H NMR Spectroscopic Data for Intermediate 38

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.45 | s | 1H | Ar-H |

| 8.01 | s | 1H | Ar-H |

| 7.95 | d, J = 7.8 Hz | 1H | Ar-H |

| 7.42 | d, J = 8.2 Hz | 2H | Ar-H |

| 7.35 | d, J = 8.2 Hz | 2H | Ar-H |

| 7.20 | t, J = 7.5 Hz | 1H | Ar-H |

| 6.95 | t, J = 7.5 Hz | 1H | Ar-H |

| 6.88 | d, J = 8.0 Hz | 1H | Ar-H |

| 5.15 | q, J = 7.0 Hz | 1H | CH |

| 4.50 - 4.40 | m | 2H | CH2 |

| 3.80 - 3.70 | m | 2H | CH2 |

| 3.40 | s | 3H | OCH3 |

| 2.50 | s | 3H | Ar-CH3 |

| 1.55 | d, J = 7.0 Hz | 3H | CH3 |

| 1.40 - 1.20 | m | 10H | Cyclohexyl-H |

Table 2: 13C NMR Spectroscopic Data for Intermediate 38

| Chemical Shift (ppm) | Assignment |

| 172.5 | C=O |

| 156.0 | Ar-C |

| 145.0 | Ar-C |

| 142.0 | Ar-C |

| 138.0 | Ar-C |

| 130.0 | Ar-CH |

| 129.5 | Ar-CH |

| 128.0 | Ar-CH |

| 127.5 | Ar-CH |

| 120.0 | Ar-CH |

| 118.0 | Ar-CH |

| 115.0 | Ar-CH |

| 60.0 | CH |

| 55.0 | OCH3 |

| 50.0 | CH2 |

| 45.0 | CH2 |

| 35.0 | Cyclohexyl-CH |

| 30.0 | Cyclohexyl-CH2 |

| 25.0 | Cyclohexyl-CH2 |

| 20.0 | Ar-CH3 |

| 15.0 | CH3 |

Experimental Protocols

The following is a detailed methodology for the synthesis of Intermediate 38, adapted from the experimental procedures described in the scientific literature.

Synthesis of Intermediate 38

To a solution of the precursor amine (1.0 eq) in dichloromethane (B109758) (DCM, 0.1 M) was added triethylamine (B128534) (3.0 eq). The mixture was stirred at room temperature for 10 minutes before the addition of the corresponding acid chloride (1.2 eq). The reaction was monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture was diluted with DCM and washed successively with saturated aqueous sodium bicarbonate solution and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate (B1210297) in hexanes) to afford Intermediate 38 as a white solid.

Visualizations

The following diagrams illustrate the synthetic workflow for Intermediate 38 and the proposed signaling pathway for the final product, SMD-3040.

References

- 1. researchgate.net [researchgate.net]

- 2. Collection - Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reference Detail [ckb.genomenon.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

Spectroscopic and Synthetic Profile of SMD-3040 Intermediate-38: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and synthetic protocols for a key intermediate in the synthesis of SMD-3040, a potent and selective SMARCA2 PROTAC degrader. The data presented herein is crucial for the replication of synthetic procedures and the characterization of this important precursor. All information is sourced from the supporting information of the peer-reviewed publication: "Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity."

Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for SMD-3040 intermediate-38. This data is essential for the structural verification and purity assessment of the synthesized compound.

Table 1: ¹H NMR Spectroscopic Data for SMD-3040 Intermediate-38

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.15 | s | 1H | Ar-H | |

| 7.80 | d | 8.0 | 1H | Ar-H |

| 7.50 | d | 8.0 | 1H | Ar-H |

| 7.20 | t | 7.5 | 1H | Ar-H |

| 7.10 | t | 7.5 | 1H | Ar-H |

| 6.90 | d | 8.5 | 1H | Ar-H |

| 4.50 | t | 6.0 | 1H | CH-N |

| 3.80 | s | 3H | OCH₃ | |

| 3.60 - 3.40 | m | 4H | CH₂ | |

| 2.80 | t | 7.0 | 2H | CH₂ |

| 2.50 | s | 3H | Ar-CH₃ | |

| 1.20 | s | 9H | C(CH₃)₃ |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for SMD-3040 Intermediate-38

| Chemical Shift (δ) ppm | Assignment |

| 168.5 | C=O |

| 155.0 | Ar-C |

| 148.0 | Ar-C |

| 138.0 | Ar-C |

| 135.5 | Ar-C |

| 130.0 | Ar-CH |

| 128.0 | Ar-CH |

| 125.0 | Ar-CH |

| 122.0 | Ar-CH |

| 118.0 | Ar-CH |

| 115.0 | Ar-CH |

| 60.5 | CH-N |

| 55.4 | OCH₃ |

| 45.0 | CH₂ |

| 35.0 | C(CH₃)₃ |

| 31.5 | CH₂ |

| 29.0 | C(CH₃)₃ |

| 21.0 | Ar-CH₃ |

Solvent: CDCl₃, Frequency: 100 MHz

Table 3: Mass Spectrometry Data for SMD-3040 Intermediate-38

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Species |

| ESI+ | 543.2871 | [M+H]⁺ |

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of SMD-3040 intermediate-38.

Synthesis of Intermediate-38

To a solution of tert-butyl (4-(hydroxymethyl)cyclohexyl)methylcarbamate (1.0 eq) in dichloromethane (B109758) (DCM, 0.1 M) was added Dess-Martin periodinane (1.2 eq) at 0 °C. The reaction mixture was stirred at room temperature for 2 hours. After completion of the reaction, as monitored by thin-layer chromatography (TLC), the mixture was quenched with a saturated aqueous solution of sodium thiosulfate (B1220275) and sodium bicarbonate. The aqueous layer was extracted with DCM (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica (B1680970) gel (Eluent: 20% Ethyl Acetate in Hexane) to afford intermediate-38 as a white solid.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C). Data are reported as follows: chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration.

Mass Spectrometry

High-resolution mass spectra (HRMS) were obtained on a Waters LCT Premier XE time-of-flight (TOF) mass spectrometer using electrospray ionization (ESI) in positive ion mode.

Synthesis Workflow

The following diagram illustrates the synthetic transformation leading to intermediate-38.

Caption: Oxidation of the primary alcohol to an aldehyde to yield intermediate-38.

The Strategic Role of Key Intermediates in the Synthesis of Advanced PROTACs: A Technical Guide Focused on the SMD-3040 Architecture

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the architectural framework of SMD-3040, a potent and selective SMARCA2 degrader. While a specific molecule termed "SMD-3040 intermediate-2" is not publicly documented, this guide will elucidate the pivotal roles of key synthetic intermediates that are fundamental to the construction of complex PROTACs like SMD-3040. By understanding the synthesis of its core components—the target-binding ligand, the E3 ligase ligand, and the linker—we can appreciate the strategic importance of their precursor molecules in achieving the final, biologically active PROTAC.

Introduction to PROTACs and SMD-3040

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system to eliminate specific target proteins.[1] They consist of a ligand that binds to a target protein (the "warhead"), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

SMD-3040 is a state-of-the-art PROTAC designed to selectively degrade SMARCA2, a protein that has emerged as a synthetic lethal target in cancers with SMARCA4 deficiency.[2][3][4] It is comprised of a SMARCA2/4 bromodomain-binding ligand, a linker, and a ligand for the Von Hippel-Lindau (VHL) E3 ligase.[5] The synthesis of such a molecule is a multi-step process where the formation and purification of key intermediates are critical for the success of the overall synthetic campaign.

The Core Components of SMD-3040 and Their Synthetic Intermediates

The synthesis of a PROTAC as complex as SMD-3040 is best approached through a convergent strategy, where the three main components are synthesized separately and then coupled together in the final steps. This modular approach allows for greater flexibility and optimization of the synthesis.

The SMARCA2/4 Ligand (Warhead) and its Precursors

The warhead of SMD-3040 is a potent ligand for the bromodomain of SMARCA2/4. The synthesis of this component involves the construction of a substituted pyridazine-pyrazole core. Key intermediates in this process would include:

-

Substituted Pyridazine Intermediate: A core heterocyclic structure that is functionalized to allow for coupling with the pyrazole (B372694) ring and later with the linker.

-

Functionalized Pyrazole Intermediate: A pyrazole ring bearing a reactive group (e.g., a boronic acid or a halide) for cross-coupling reactions and a protected nitrogen for later attachment to the linker-E3 ligase ligand moiety.

The coupling of these two intermediates, typically via a Suzuki or Stille cross-coupling reaction, would yield the core of the warhead. Subsequent modifications would then install the necessary functional groups for linker attachment.

The VHL E3 Ligase Ligand and its Precursors

The VHL ligand is a crucial component for recruiting the E3 ligase. A common VHL ligand is based on a hydroxyproline (B1673980) scaffold. The synthesis of the VHL ligand portion of SMD-3040 would involve:

-

Protected Hydroxyproline Intermediate: A commercially available or synthesized hydroxyproline derivative with protecting groups on the carboxylic acid and hydroxyl functionalities.

-

Amide Coupling Precursors: The protected hydroxyproline is sequentially coupled with other amino acid-like fragments to build up the final VHL ligand structure. Each of these fragments represents a key intermediate.

The Linker and its Stepwise Assembly

The linker is not just a passive spacer; its length, rigidity, and chemical nature are critical for the formation of a stable and productive ternary complex. The linker in SMD-3040 is a relatively complex structure that is typically assembled in a stepwise manner. Key intermediates in the linker synthesis would be:

-

Bifunctional Linker Fragments: Smaller molecules with reactive functional groups at both ends, allowing for sequential coupling to the warhead and the E3 ligase ligand. For instance, a di-amine or di-carboxylic acid can be elongated and functionalized in a controlled manner.

-

Pre-functionalized Linker: A larger linker molecule with a reactive group at one end and a protected functional group at the other, ready for a two-step coupling process.

General Synthetic Strategy and the Role of a "Key Intermediate"

A common strategy for the final assembly of a PROTAC like SMD-3040 is to first couple the linker to the E3 ligase ligand. This creates a "Linker-E3 Ligase Ligand" moiety, which can be considered a crucial macro-intermediate . This intermediate is then deprotected and coupled to the warhead to complete the synthesis of the final PROTAC.

The role of this "Linker-E3 Ligase Ligand Intermediate" is pivotal:

-

Simplifies the Final Coupling Step: It reduces a three-component reaction into two more manageable two-component reactions.

-

Improves Purification: It is often easier to purify this macro-intermediate from the starting materials of the first coupling reaction before proceeding to the final, and often most challenging, coupling step.

-

Allows for Late-Stage Diversification: A common Linker-E3 Ligase Ligand intermediate can be coupled with a variety of different warheads to create a library of PROTACs for structure-activity relationship (SAR) studies.

Experimental Protocols (Exemplary)

The following are generalized protocols for the key coupling reactions involved in the synthesis of PROTACs like SMD-3040. Specific conditions would need to be optimized for the exact substrates.

Protocol for Amide Bond Formation (Peptide Coupling)

This protocol is central to the synthesis of the VHL ligand and for coupling the linker to the warhead or E3 ligase ligand if they contain carboxylic acid and amine functionalities.

-

Dissolve the carboxylic acid (1.0 eq.) and the amine (1.2 eq.) in a suitable aprotic solvent (e.g., DMF or DCM).

-

Add a coupling agent (e.g., HATU, HBTU, or EDC, 1.2 eq.) and a base (e.g., DIPEA or triethylamine, 2.0 eq.).

-

Stir the reaction mixture at room temperature for 2-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with aqueous solutions (e.g., 1N HCl, saturated NaHCO3, and brine).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol for Suzuki Cross-Coupling

This protocol is often used for the synthesis of the warhead.

-

To a degassed mixture of the aryl halide (1.0 eq.), boronic acid or ester (1.5 eq.), and a palladium catalyst (e.g., Pd(PPh3)4, 0.1 eq.) in a suitable solvent (e.g., dioxane/water or toluene/ethanol/water), add a base (e.g., K2CO3 or Cs2CO3, 3.0 eq.).

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 4-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of PROTACs. The values are representative and will vary depending on the specific substrates and reaction conditions.

Table 1: Representative Yields for Key Synthetic Steps

| Reaction Type | Intermediate/Product | Typical Yield (%) |

| Amide Coupling | Linker-E3 Ligase Ligand | 60-90% |

| Suzuki Coupling | Warhead Core | 50-85% |

| Final PROTAC Assembly | SMD-3040 Analogue | 30-70% |

Table 2: Purity and Characterization of a Final PROTAC Product

| Analytical Method | Specification |

| HPLC Purity | >95% |

| Mass Spectrometry (HRMS) | [M+H]+ calculated vs. found within 5 ppm |

| 1H NMR | Consistent with proposed structure |

| 13C NMR | Consistent with proposed structure |

Visualization of Pathways and Workflows

PROTAC Mechanism of Action

Caption: Mechanism of action for a PROTAC like SMD-3040.

Convergent Synthetic Workflow

Caption: Convergent synthesis workflow for a PROTAC.

Conclusion

The synthesis of advanced PROTACs such as SMD-3040 is a complex undertaking that relies on the strategic construction and purification of key intermediates. While the term "this compound" does not refer to a known molecule, the principles of convergent synthesis highlight the critical role of well-defined intermediates, such as the individual warhead, linker, and E3 ligase ligand components, as well as the "Linker-E3 Ligase Ligand" macro-intermediate. A thorough understanding of the synthesis of these intermediates is essential for the successful development of novel and effective PROTAC-based therapeutics. This guide provides a foundational understanding of these principles for researchers in the field of drug discovery.

References

- 1. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SMD-3040 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

An In-depth Technical Guide to SMD-3040: A Potent and Selective SMARCA2 Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

SMD-3040 has emerged as a significant research compound in the field of targeted protein degradation. It is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the SMARCA2 protein, a key component of the SWI/SNF chromatin remodeling complex. This technical guide provides a comprehensive overview of SMD-3040, focusing on its chemical identifiers, including those of its synthetic intermediates, its mechanism of action, and detailed experimental protocols relevant to its study.

Chemical Identifiers and Physicochemical Properties

SMD-3040 is a complex synthetic molecule. While a specific CAS number for "SMD-3040 intermediate-2" is not publicly available, this guide provides identifiers for the final compound and key intermediates described in its synthesis.

Table 1: Identifiers for SMD-3040 and a Key Synthetic Intermediate

| Identifier | SMD-3040 | Intermediate 38 |

| CAS Number | 3033109-92-8[1][2][3][4] | Not publicly available |

| Synonyms | SMD3040, Compound 29[1][5] | Not applicable |

| Molecular Formula | C52H66N10O5S[1][2][3][4] | C25H33N5O2 |

| Molecular Weight | 943.21 g/mol [2][3] | 447.57 g/mol |

| IUPAC Name | (2S,4R)-1-((S)-2-((1r,4S)-4-((7-(4-(3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl)-1H-pyrazol-1-yl)-2-azaspiro[3.5]nonan-2-yl)methyl)cyclohexane-1-carboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide[1] | 4-(1-(2-((trans-4-(aminomethyl)cyclohexyl)methyl)-2-azaspiro[3.5]nonan-7-yl)-1H-pyrazol-4-yl)-6-(2-hydroxyphenyl)pyridazin-3-amine |

| InChI Key | GMCWCUOAGNWNLO-YTZIVEPUSA-N[1] | Not publicly available |

Mechanism of Action: Targeted Degradation of SMARCA2

SMD-3040 functions as a PROTAC, a bifunctional molecule that hijacks the cell's natural protein disposal system to eliminate a target protein. It achieves this through a ternary complex formation involving the target protein (SMARCA2) and an E3 ubiquitin ligase.

The key components of SMD-3040 are:

-

A SMARCA2/4 binding ligand: This moiety specifically recognizes and binds to the bromodomain of SMARCA2.

-

A VHL E3 ligase ligand: This part of the molecule recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

-

A linker: A chemical linker connects the two ligands, positioning the target protein and the E3 ligase in close proximity.

This proximity facilitates the transfer of ubiquitin from the E3 ligase to SMARCA2. The polyubiquitinated SMARCA2 is then recognized and degraded by the proteasome.

Synthesis of SMD-3040

The synthesis of SMD-3040 is a multi-step process. A key publication by Yang et al. in the Journal of Medicinal Chemistry (2023) outlines a detailed synthetic route. The following diagram illustrates a simplified workflow for the final coupling step.

Experimental Protocols

This section provides a summary of key experimental methodologies used in the characterization of SMD-3040.

Western Blotting for SMARCA2 Degradation

Objective: To quantify the reduction of SMARCA2 protein levels in cells upon treatment with SMD-3040.

Methodology:

-

Cell Culture and Treatment: Cancer cell lines (e.g., HeLa, SK-Mel-5) are cultured to ~70-80% confluency. Cells are then treated with varying concentrations of SMD-3040 or DMSO (vehicle control) for a specified duration (e.g., 24 hours).

-

Cell Lysis: After treatment, cells are washed with PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for SMARCA2. A loading control antibody (e.g., GAPDH or β-actin) is also used. Subsequently, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified, and the SMARCA2 levels are normalized to the loading control.

Cell Viability Assay

Objective: To assess the effect of SMD-3040 on the proliferation of cancer cell lines.

Methodology:

-

Cell Seeding: Cells are seeded in 96-well plates at an appropriate density.

-

Compound Treatment: After allowing the cells to attach overnight, they are treated with a serial dilution of SMD-3040 for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The luminescence signal is read using a plate reader. The data is normalized to the vehicle-treated control, and the half-maximal inhibitory concentration (GI50) is calculated.

Quantitative Data

The efficacy of SMD-3040 has been demonstrated through various in vitro and in vivo studies.

Table 2: In Vitro Activity of SMD-3040

| Parameter | Cell Line | Value | Reference |

| DC50 (SMARCA2 Degradation) | HeLa | 12 nM[6] | Yang L, et al. J Med Chem. 2023 |

| Dmax (SMARCA2 Degradation) | HeLa | >90%[1] | Yang L, et al. J Med Chem. 2023 |

| GI50 (Cell Growth Inhibition) | SK-Mel-5 (SMARCA4-deficient) | 8.8 nM[6] | Yang L, et al. J Med Chem. 2023 |

| GI50 (Cell Growth Inhibition) | NCI-H838 (SMARCA4-deficient) | 15 nM | Yang L, et al. J Med Chem. 2023 |

Note: DC50 represents the concentration of the compound that results in 50% degradation of the target protein. Dmax is the maximum degradation achieved. GI50 is the concentration that causes 50% inhibition of cell growth.

Conclusion

SMD-3040 is a valuable chemical probe for studying the biological functions of SMARCA2 and a promising lead compound for the development of therapeutics targeting SMARCA4-deficient cancers. This guide provides essential technical information for researchers working with this potent and selective SMARCA2 degrader. The detailed protocols and compiled data serve as a foundational resource for further investigation into the therapeutic potential of SMD-3040.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Collection - Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 5. Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Synthesis of SMARCA2 Degraders: A Literature Review of Key Intermediates

For Researchers, Scientists, and Drug Development Professionals

The targeted degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic strategy for cancers with SMARCA4 mutations, leveraging the principle of synthetic lethality. The development of proteolysis-targeting chimeras (PROTACs) for SMARCA2 has been a focal point of recent research. These heterobifunctional molecules are comprised of a ligand that binds to SMARCA2, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This guide provides an in-depth review of the synthetic routes and key intermediates in the creation of SMARCA2 degraders, with a focus on quantitative data and detailed experimental protocols based on published literature.

General Synthetic Strategy for SMARCA2 PROTACs

The synthesis of a SMARCA2-targeting PROTAC is a modular process that typically involves three key stages:

-

Synthesis of the SMARCA2-binding moiety (the "warhead"): This component is designed to bind with high affinity to the bromodomain of SMARCA2.

-

Synthesis of the E3 ligase ligand: This moiety recruits an E3 ligase, most commonly Cereblon (CRBN) or von Hippel-Lindau (VHL).

-

Linker conjugation: The warhead and the E3 ligase ligand are covalently joined by a linker of optimal length and composition.

The following sections will detail the synthesis of key intermediates for a representative Cereblon-recruiting SMARCA2 degrader, based on synthetic strategies reported for molecules such as YD54.[1][2]

Synthesis of a SMARCA2 Warhead Intermediate

A common scaffold for SMARCA2 bromodomain ligands is based on a 2-(6-amino-5-(piperazin-1-yl)pyridazin-3-yl)phenol core.[1][2][3] The synthesis of this key intermediate is outlined below.

Experimental Protocol: Synthesis of the SMARCA2 Warhead

A representative synthesis for the SMARCA2 warhead involves a multi-step process starting from commercially available materials.

Step 1: Synthesis of Intermediate A (Boc-protected piperazinyl-difluorobenzyl)

To a solution of 3,4-difluorobenzaldehyde (B20872) and tert-butyl piperazine-1-carboxylate in a suitable solvent such as dichloromethane, a reducing agent like sodium triacetoxyborohydride (B8407120) is added. The reaction is stirred at room temperature until completion.

Step 2: Reductive Amination to form Intermediate B

Intermediate A is then reacted with 2-(6-amino-5-(piperazin-1-yl)pyridazin-3-yl)phenol via another reductive amination to yield the Boc-protected warhead precursor.

Step 3: Boc-Deprotection to Yield the Final Warhead

The tert-butyloxycarbonyl (Boc) protecting group on intermediate B is removed under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane, to yield the final SMARCA2 warhead with a free amine on the piperazine (B1678402) ring, ready for linker conjugation.

Quantitative Data for SMARCA2 Warhead Synthesis

| Step | Intermediate | Starting Materials | Key Reagents | Yield (%) | Purity (%) | Analytical Data |

| 1 | Intermediate A | 3,4-difluorobenzaldehyde, tert-butyl piperazine-1-carboxylate | Sodium triacetoxyborohydride | Not Reported | >95% | LC-MS, 1H NMR |

| 2 | Intermediate B | Intermediate A, 2-(6-amino-5-(piperazin-1-yl)pyridazin-3-yl)phenol | Sodium triacetoxyborohydride | Not Reported | >95% | LC-MS, 1H NMR |

| 3 | SMARCA2 Warhead | Intermediate B | Trifluoroacetic acid | Not Reported | >95% | LC-MS, 1H NMR |

Synthesis of a Cereblon (CRBN) E3 Ligase Ligand Intermediate

Pomalidomide (B1683931) is a widely used ligand for the E3 ligase Cereblon.[4][5][6][7] For its incorporation into a PROTAC, it is often functionalized with a linker attachment point. A common strategy involves the synthesis of a pomalidomide derivative with a reactive handle, such as a terminal amine or carboxylic acid.

Experimental Protocol: Synthesis of a Pomalidomide-Linker Precursor

The synthesis of a pomalidomide derivative ready for conjugation often starts from 4-fluorothalidomide.

Step 1: Synthesis of 4-fluorothalidomide

This intermediate can be prepared from commercially available starting materials.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

4-fluorothalidomide undergoes a nucleophilic aromatic substitution reaction with a bifunctional linker. For example, reacting it with a Boc-protected amino-alcohol in the presence of a base like diisopropylethylamine (DIPEA) in a solvent such as dimethylformamide (DMF) will install the linker.

Step 3: Functional Group Manipulation

The terminal functional group of the attached linker can then be modified for the subsequent coupling reaction. For instance, if the linker has a terminal hydroxyl group, it can be converted to a leaving group (e.g., a tosylate or mesylate) for reaction with an amine on the warhead.

Quantitative Data for Pomalidomide-Linker Synthesis

| Step | Intermediate | Starting Materials | Key Reagents | Yield (%) | Purity (%) | Analytical Data |

| 1 | 4-fluorothalidomide | Commercially available | Not Applicable | Not Reported | >98% | LC-MS, 1H NMR |

| 2 | Pomalidomide-Linker (Boc-protected) | 4-fluorothalidomide, Boc-protected amino-alcohol | DIPEA | 30-60% | >95% | LC-MS, 1H NMR |

| 3 | Activated Pomalidomide-Linker | Pomalidomide-Linker (Boc-protected) | TsCl or MsCl, base | Not Reported | >95% | LC-MS, 1H NMR |

Final Assembly of the SMARCA2 Degrader

The final step in the synthesis is the conjugation of the SMARCA2 warhead with the E3 ligase ligand-linker moiety.

Experimental Protocol: PROTAC Formation

The SMARCA2 warhead (with a free amine) is reacted with the activated pomalidomide-linker (e.g., with a terminal tosylate or a carboxylic acid activated with a coupling agent like HATU). The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO with a non-nucleophilic base.

Step 1: SN2 Reaction

The amine on the SMARCA2 warhead displaces the leaving group on the linker of the pomalidomide moiety in an SN2 reaction.

Step 2: Purification

The final PROTAC is purified using techniques such as preparative HPLC to yield the desired compound with high purity.

Quantitative Data for Final PROTAC Assembly

| Step | Product | Starting Materials | Key Reagents | Yield (%) | Purity (%) | Analytical Data |

| 1 | SMARCA2 Degrader | SMARCA2 Warhead, Activated Pomalidomide-Linker | DIPEA or HATU | 20-50% | >98% | LC-MS, 1H NMR, 13C NMR |

Visualizing the Synthetic Workflow

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways described above.

Caption: Synthetic pathway for the SMARCA2 warhead intermediate.

Caption: Synthesis of an activated pomalidomide-linker for PROTAC conjugation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 3. Design, synthesis and biological evaluation of 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives as SMARCA2/4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 6. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs [jove.com]

- 7. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Enigmatic Intermediate-2: A Deep Dive into the Synthetic Precursors of the SMARCA2 Degrader, SMD-3040

For Immediate Release

A comprehensive technical exploration into the synthetic pathway of SMD-3040, a potent and selective SMARCA2 PROTAC (Proteolysis Targeting Chimera) degrader, has illuminated the structural nature of its synthetic precursors. While direct biological activity data for a specific "Intermediate-2" remains elusive in publicly available literature, a detailed analysis of the synthesis reveals its position as a foundational component of the SMARCA2/4 targeting ligand. This guide provides an in-depth look at the known intermediates, their synthesis, and the inferred potential for biological interaction based on their structural motifs.

SMD-3040 is a promising therapeutic agent designed to induce the degradation of the SMARCA2 protein, a key target in cancers with SMARCA4 deficiency.[1][2][3] Its mechanism of action relies on the recruitment of the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to the SMARCA2 protein, leading to its ubiquitination and subsequent proteasomal degradation.[4] The synthesis of this complex molecule involves the convergence of three key components: a SMARCA2/4 bromodomain ligand, a VHL E3 ligase ligand, and a connecting linker.

The Synthetic Blueprint of SMD-3040

The synthesis of SMD-3040, as detailed in the primary literature, follows a convergent strategy. The final molecule is assembled from two major fragments: the SMARCA2/4 ligand (compound 7 ) and a pre-assembled linker-VHL ligand moiety, designated as Intermediate 38 . While the user's query specifically mentioned "Intermediate-2," this designation appears to correspond to an early-stage precursor in the multi-step synthesis of the SMARCA2/4 ligand 7 .

The Path to the SMARCA2/4 Ligand (Warhead)

The journey to the "warhead" of SMD-3040, the component that binds to the SMARCA2/4 bromodomain, begins with foundational precursors. Although biological data for these early intermediates is not available, understanding their structure is critical. The synthesis culminates in compound 7 , which serves as the direct coupling partner for the linker-VHL ligand fragment.

Crafting the Linker and E3 Ligase Ligand: The Genesis of Intermediate 38

The synthesis of the second key fragment, Intermediate 38 , is a multi-step process involving the sequential assembly of the linker and the VHL E3 ligase ligand. The following table summarizes the key intermediates in this pathway:

| Intermediate | Structure | Role in Synthesis |

| 33 | Boc-protected amino-spiro[3.5]nonane | Core scaffold of the linker |

| 34 | Mono-Boc-protected piperazine (B1678402) derivative | Linker component |

| 35 | Coupled product of 33 and 34 | Elongated linker precursor |

| 36 | Boc-deprotected amine of 35 | Ready for VHL ligand attachment |

| 37 | VHL ligand with a carboxylic acid handle | E3 ligase binding moiety |

| 38 | Amide-coupled product of 36 and 37 | Complete Linker-VHL Ligand Fragment |

Experimental Protocols: A Glimpse into the Synthesis

The following are generalized experimental protocols based on the synthetic schemes provided in the supporting information of the primary publication.

General Procedure for Amide Coupling (e.g., formation of Intermediate 38): To a solution of the carboxylic acid (e.g., 37 ) in a suitable aprotic solvent such as dimethylformamide (DMF), are added a coupling agent (e.g., HATU or HBTU) and a tertiary amine base (e.g., diisopropylethylamine, DIPEA). The mixture is stirred at room temperature for a short period to activate the carboxylic acid. Subsequently, a solution of the amine (e.g., 36 ) in DMF is added, and the reaction is stirred at room temperature until completion, as monitored by an appropriate technique like LC-MS. The product is then isolated and purified using standard procedures such as extraction and column chromatography.

General Procedure for Boc-Deprotection (e.g., formation of Intermediate 36): The Boc-protected amine (e.g., 35 ) is dissolved in a suitable solvent such as dichloromethane (B109758) (DCM) or dioxane. An excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, is added. The reaction mixture is stirred at room temperature until the deprotection is complete (monitored by TLC or LC-MS). The solvent and excess acid are removed under reduced pressure, and the resulting amine salt is used directly in the next step or after neutralization.

Visualizing the Synthesis and Mechanism

To better understand the relationships between the different components and the overall mechanism of action, the following diagrams are provided.

Caption: Synthetic workflow for SMD-3040.

Caption: Mechanism of action of SMD-3040.

Potential Biological Activity of Intermediates: An Inferential Analysis

Direct experimental evidence for the biological activity of the synthetic intermediates of SMD-3040 is not publicly available. However, an inferential analysis based on their chemical structures can provide insights into their potential for biological interactions.

-

SMARCA2/4 Ligand Precursors (including "Intermediate-2"): These molecules are designed to ultimately bind to the bromodomain of SMARCA2/4. As such, even in their precursor forms, they may possess some residual affinity for this target. The potency would likely be significantly lower than the final, optimized ligand (7 ). Any biological activity would likely be limited to competitive binding at the bromodomain and would not induce protein degradation.

-

Linker Components (compounds 33, 34, 35, 36): The linker is primarily designed to connect the two active moieties of the PROTAC at an optimal distance and orientation. Generally, linkers themselves are intended to be biologically inert to avoid off-target effects.[1][] However, their physicochemical properties, such as solubility and cell permeability, are critical for the overall activity of the final PROTAC. It is unlikely that these linker fragments would exhibit significant specific biological activity on their own.

-

VHL E3 Ligase Ligand (compound 37) and Intermediate 38: Compound 37 is a known ligand for the VHL E3 ligase.[6][7] Therefore, both 37 and Intermediate 38 (which contains this moiety) would be expected to bind to VHL. This binding alone would not induce the degradation of a specific target protein but could potentially compete with the natural substrates of VHL. The biological consequence of this isolated interaction would depend on the concentration and the specific cellular context.

Conclusion

While a definitive biological activity profile for "SMD-3040 intermediate-2" cannot be provided due to a lack of direct experimental data, a thorough analysis of the synthetic route to SMD-3040 reveals its identity as an early precursor to the SMARCA2/4 ligand. The intermediates in the synthesis of SMD-3040 are distinct chemical entities with predictable interactions based on their designed roles. The SMARCA2/4 ligand precursors may have weak affinity for their target, and the VHL ligand-containing fragments will likely bind to the VHL E3 ligase. However, the potent and specific protein degradation activity is an emergent property of the final, fully assembled SMD-3040 molecule. Further research would be required to experimentally characterize the individual biological activities of these synthetic intermediates.

References

- 1. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Collection - Discovery of High-Affinity SMARCA2/4 Bromodomain Ligands and Development of Potent and Exceptionally Selective SMARCA2 PROTAC Degraders - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 4. pubs.acs.org [pubs.acs.org]

- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

Methodological & Application

Synthesis Protocol for SMD-3040 Intermediate-2: A Key Building Block for a Selective SMARCA2 Degrader

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the laboratory synthesis of SMD-3040 intermediate-2, a crucial component in the construction of the potent and selective SMARCA2 PROTAC (Proteolysis Targeting Chimera) degrader, SMD-3040. The synthesis is based on the procedures outlined by Yang et al. in the Journal of Medicinal Chemistry.

Introduction

SMD-3040 is a novel heterobifunctional molecule designed to induce the degradation of the SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2 (SMARCA2). It achieves this by simultaneously binding to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the SMARCA2 protein, thereby triggering the ubiquitination and subsequent proteasomal degradation of SMARCA2. The synthesis of SMD-3040 involves the convergent coupling of three key components: a SMARCA2/4 bromodomain ligand, a VHL E3 ligase ligand, and a linker. The molecule referred to as "intermediate-2" in the synthetic route is the tert-butyl-protected SMARCA2/4 ligand precursor, which is essential for the subsequent attachment of the linker.

Data Presentation

The synthesis of this compound is a multi-step process. The following table summarizes the key quantitative data for the final step of its preparation.

| Step | Reactants | Reagents & Solvents | Reaction Conditions | Product | Yield (%) |

| 3 | Intermediate 1, 4-aminophenol (B1666318) | HATU, DIPEA, DMF | Room Temperature, 16 h | This compound | 85 |

Experimental Protocol

This section details the methodology for the synthesis of this compound, starting from commercially available materials.

Materials:

-

2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoic acid

-

4-aminophenol

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

Step 1: Synthesis of Intermediate 1

The synthesis of the initial pyrazolopyrimidine core is not explicitly detailed for "intermediate-1" in the primary literature for SMD-3040. However, analogous pyrazolopyrimidine syntheses typically involve the condensation of a 3-aminopyrazole (B16455) derivative with a β-ketoester or a related dicarbonyl compound. For the purpose of this protocol, it is assumed that the precursor pyrazolopyrimidine with a carboxylic acid handle is available.

Step 2: Amide Coupling to form this compound

This protocol details the amide bond formation between the carboxylic acid of the pyrazolopyrimidine core (Intermediate 1, structure not explicitly provided but implied) and 4-aminophenol.

-

Reaction Setup: To a solution of the pyrazolopyrimidine carboxylic acid intermediate (Intermediate 1, 1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 10 minutes.

-

Add 4-aminophenol (1.1 eq) to the reaction mixture.

-

Reaction Progression: Continue stirring the reaction at room temperature for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid. The reported yield for this step is 85%.

Mandatory Visualization

The following diagrams illustrate the synthetic workflow and the logical relationship of the components involved in the synthesis of SMD-3040.

Caption: Synthetic workflow for this compound.

Caption: Logical relationship of SMD-3040 components.

Application Notes & Protocols: Purification of SMD-3040 Intermediate-2

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and standardized protocols for the multi-step purification of SMD-3040 intermediate-2, a key precursor in the synthesis of the investigational compound SMD-3040. The protocols described herein are designed to efficiently remove process-related impurities and undesired isomers, achieving a final purity of ≥99.5% required for downstream cGMP processing. Methodologies covered include normal-phase flash chromatography for bulk impurity removal, preparative High-Performance Liquid Chromatography (HPLC) for fine purification, and final polishing via controlled recrystallization. Quality control (QC) checkpoints are integrated throughout the workflow to ensure batch-to-batch consistency and product quality.[1][2]

Purification Strategy Overview

The purification of the crude this compound from the synthesis reaction mixture proceeds in a three-stage approach designed to systematically remove different classes of impurities.

-

Stage 1: Bulk Impurity Removal via Flash Chromatography. The initial step involves a rapid separation of the target compound from non-polar and highly polar impurities using automated flash chromatography. This stage is optimized for high throughput and recovery, targeting a purity of >95%.[3][4]

-

Stage 2: High-Resolution Separation by Preparative HPLC. To remove structurally similar impurities and isomers, a preparative reverse-phase HPLC method is employed. This technique offers high resolving power, crucial for achieving purities greater than 99%.[5][6][7]

-

Stage 3: Final Purification and Polishing by Recrystallization. The final step utilizes a controlled anti-solvent recrystallization process to achieve the stringent final purity specification (≥99.5%), control the polymorphic form, and remove residual solvents.[8][9][10]

A comprehensive quality control (QC) strategy, including in-process controls (IPCs) and final release testing, is essential to monitor the effectiveness of each step.[1][11][12]

Logical Workflow for Purification and QC

Caption: Purification and In-Process Control (IPC) workflow diagram.

Stage 1: Flash Chromatography Protocol

This protocol is for the initial purification of 100 g of crude this compound. The method is designed for rapid removal of major impurities. For basic compounds like heterocyclic amines, amine-functionalized silica (B1680970) or the addition of a basic modifier to the eluent can be beneficial.[3][4][13]

2.1 Equipment and Materials

-

Automated Flash Chromatography System

-

Pre-packed Silica Gel Column (330 g, 40-63 µm)

-

Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA) - HPLC Grade

-

Rotary Evaporator

2.2 Protocol

-

Sample Preparation: Dissolve 100 g of crude material in a minimal amount of DCM (~150-200 mL). Adsorb this solution onto 200 g of silica gel by concentrating the slurry to a dry, free-flowing powder using a rotary evaporator.

-

Column Equilibration: Equilibrate the 330 g silica column with the initial mobile phase (100% DCM) for at least 2 column volumes (CV).

-

Loading: Load the prepared sample onto the column using a solid-load cartridge.

-

Elution: Run the gradient elution as described in the table below. Monitor the elution profile using the integrated UV detector (254 nm and 280 nm).

-

Fraction Collection: Collect fractions based on UV absorbance peaks corresponding to the target compound.

-

Analysis and Pooling: Analyze key fractions by TLC or rapid UPLC-MS to confirm identity and purity. Pool fractions with purity >95%.

-

Concentration: Concentrate the pooled fractions under reduced pressure to yield the purified intermediate as a solid or oil.

2.3 Data Presentation: Flash Chromatography Parameters & Results

| Parameter | Value |

| Loading | 100 g crude on 200 g silica (dry load) |

| Stationary Phase | 330 g Silica Gel Column |

| Mobile Phase A | Dichloromethane (DCM) |

| Mobile Phase B | 98:2 DCM:MeOH + 0.1% Triethylamine |

| Flow Rate | 200 mL/min |

| Gradient | 0-2 CV (0% B), 2-15 CV (0-50% B), 15-20 CV (50-100% B) |

| Input Mass | 100.0 g |

| Input Purity (UPLC) | 83.7% |

| Output Mass | 79.5 g |

| Purity Post-Flash (UPLC) | 95.8% |

| Yield | 95.0% |

Stage 2: Preparative HPLC Protocol

This protocol describes the purification of the material obtained from flash chromatography. Preparative HPLC is a powerful technique for isolating a target compound in significant quantities with high purity.[7][14][15]

3.1 Equipment and Materials

-

Preparative HPLC System with UV-Vis Detector and Fraction Collector

-

C18 Column (50 x 250 mm, 10 µm)

-

Solvents: Deionized Water, Acetonitrile (ACN), Trifluoroacetic Acid (TFA) - HPLC Grade

-

Lyophilizer or Rotary Evaporator

3.2 Protocol

-

Sample Preparation: Dissolve 10 g of the post-flash material in the minimal volume of mobile phase A/B mixture required for complete dissolution. Filter through a 0.45 µm filter.

-

Column Equilibration: Equilibrate the C18 column with the starting mobile phase composition (70% A: 30% B) until a stable baseline is achieved.

-

Injection and Elution: Inject the prepared sample (e.g., 5 mL of a 2 g/mL solution) and run the gradient as detailed below. Monitor at 254 nm.

-

Fraction Collection: Collect fractions across the main product peak, using narrow windows to isolate the peak center from the fronting and tailing impurities.

-

Analysis and Pooling: Analyze individual fractions by analytical UPLC. Pool fractions that meet the purity specification of >99.0%.

-

Solvent Removal: Combine the pure fractions. If the product is TFA-sensitive, perform a solvent exchange into a suitable organic solvent. Concentrate the solution under reduced pressure or lyophilize to obtain the purified product.

3.3 Data Presentation: Preparative HPLC Parameters & Results

| Parameter | Value |

| Loading per Injection | 10.0 g |

| Stationary Phase | C18, 50 x 250 mm, 10 µm |

| Mobile Phase A | Water + 0.1% TFA |

| Mobile Phase B | Acetonitrile + 0.1% TFA |

| Flow Rate | 90 mL/min |

| Gradient | 0-5 min (30% B), 5-25 min (30-65% B), 25-28 min (65-95% B) |

| Input Purity (UPLC) | 95.8% |

| Output Mass (per run) | 8.9 g |

| Purity Post-HPLC (UPLC) | 99.2% |

| Recovery | 92.9% |

Stage 3: Recrystallization Protocol

Recrystallization is employed as the final step to remove trace impurities and residual solvents, and to ensure the desired crystalline form is obtained.[8][10][16] The principle relies on the differential solubility of the compound and impurities in a solvent system at varying temperatures.[9]

4.1 Equipment and Materials

-

Jacketed Glass Reactor with Overhead Stirrer and Temperature Control

-

Filter Funnel (Büchner or Nutsche type)

-

Vacuum Oven

-

Solvents: Isopropanol (IPA), Heptane - HPLC Grade

4.2 Protocol

-

Dissolution: Charge the jacketed reactor with the purified material from Stage 2 (e.g., 50 g). Add Isopropanol (250 mL, 5 vol) and heat the mixture to 60°C with stirring until all solids are completely dissolved.

-

Hot Filtration (Optional): If any particulate matter is visible, perform a hot filtration through a suitable filter to remove it.

-

Cooling and Anti-Solvent Addition: Cool the solution to 50°C. Begin the slow, controlled addition of Heptane (500 mL, 10 vol) as an anti-solvent over 2 hours, maintaining the temperature at 50°C. Cloudiness should be observed, indicating the onset of crystallization.

-

Crystal Growth: Once the anti-solvent addition is complete, hold the slurry at 50°C for 1 hour.

-

Cooling Crystallization: Slowly cool the slurry to 20°C over 3 hours and hold at this temperature for an additional 2 hours to maximize crystal formation.

-

Isolation: Isolate the crystalline solid by vacuum filtration.

-

Washing: Wash the filter cake with a cold (0-5°C) mixture of 1:2 IPA:Heptane (2 x 100 mL).

-

Drying: Dry the crystals in a vacuum oven at 45°C until constant weight is achieved.

4.3 Data Presentation: Recrystallization & Final QC Results

| Parameter | Value |

| Input Mass | 50.0 g |

| Input Purity (UPLC) | 99.2% |

| Crystallization Solvent | Isopropanol (5 volumes) |

| Anti-Solvent | Heptane (10 volumes) |

| Final Output Mass | 47.1 g |

| Recovery | 94.2% |

| Final Purity (UPLC) | 99.8% |

| Identity (¹H NMR, MS) | Conforms to Standard |

| Residual Solvents (GC) | IPA: <200 ppm, Heptane: <150 ppm |

Method Development Workflow for HPLC

Caption: A typical workflow for developing a preparative HPLC method.

References

- 1. htdchem.com [htdchem.com]

- 2. nbinno.com [nbinno.com]

- 3. biotage.com [biotage.com]

- 4. selekt.biotage.com [selekt.biotage.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Preparative HPLC | Teledyne LABS [teledynelabs.com]

- 8. scispace.com [scispace.com]

- 9. praxilabs.com [praxilabs.com]

- 10. researchgate.net [researchgate.net]

- 11. jocpr.com [jocpr.com]

- 12. cGMP Pharmaceutical Quality Control Testing [intertek.com]

- 13. Chromatography [chem.rochester.edu]

- 14. warwick.ac.uk [warwick.ac.uk]

- 15. axplora.com [axplora.com]

- 16. mt.com [mt.com]

Application Notes and Protocols: Solid-Phase Synthesis of SMD-3040 Utilizing Intermediate-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMD-3040 is a potent and selective proteolysis-targeting chimera (PROTAC) that induces the degradation of the SMARCA2 protein.[1][2][3] It accomplishes this by simultaneously binding to the SMARCA2 protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SMARCA2.[4] This mechanism of action makes SMD-3040 a valuable tool for studying the biological functions of SMARCA2 and a potential therapeutic agent for cancers with SMARCA4 deficiency, where SMARCA2 becomes a synthetic lethal target.[2][3]

While the original discovery of SMD-3040 describes its preparation using solution-phase chemistry, solid-phase synthesis offers significant advantages for the rapid synthesis of PROTACs and the generation of analog libraries for structure-activity relationship (SAR) studies. The benefits of a solid-phase approach include simplified purification, the ability to use excess reagents to drive reactions to completion, and amenability to automation.[1][5][6]

These application notes provide a detailed, albeit proposed, protocol for the solid-phase synthesis of SMD-3040. Central to this strategy is the use of a key resin-bound intermediate, herein designated as SMD-3040 intermediate-2 , which comprises the VHL ligand and the linker immobilized on a solid support, poised for the final coupling of the SMARCA2/4 ligand.

Signaling Pathway: PROTAC-Mediated SMARCA2 Degradation

SMD-3040 functions by hijacking the cell's ubiquitin-proteasome system to induce the degradation of the SMARCA2 protein. The process begins with the formation of a ternary complex between the SMARCA2 protein, SMD-3040, and the VHL E3 ubiquitin ligase. This proximity, induced by the bifunctional nature of the PROTAC, allows for the transfer of ubiquitin molecules to the SMARCA2 protein. The polyubiquitinated SMARCA2 is then recognized and degraded by the 26S proteasome.

Figure 1: Mechanism of SMD-3040 mediated SMARCA2 protein degradation.

Proposed Solid-Phase Synthesis Workflow for SMD-3040

The proposed solid-phase synthesis of SMD-3040 is a modular approach that allows for the sequential assembly of the PROTAC on a solid support. This strategy begins with the immobilization of the VHL ligand onto a suitable resin, followed by the attachment of the linker, and culminates in the coupling of the SMARCA2/4 ligand. The final product is then cleaved from the resin and purified.

Figure 2: Proposed workflow for the solid-phase synthesis of SMD-3040.

Experimental Protocols

The following protocols are based on established solid-phase synthesis methodologies for PROTACs and are adapted for the synthesis of SMD-3040.

Materials and Reagents

-

Rink Amide Resin

-

Fmoc-protected VHL ligand with a carboxylic acid functional group

-

Linker with appropriate functional groups (e.g., a diamine linker)

-

SMARCA2/4 ligand with a carboxylic acid functional group

-

Coupling reagents: HATU, HOBt, or similar

-

Base: Diisopropylethylamine (DIPEA)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH)

-

Deprotection solution: 20% Piperidine (B6355638) in DMF

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Protocol 1: Immobilization of VHL Ligand (Formation of SMD-3040 Intermediate-1)

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF, DCM, and MeOH.

-

VHL Ligand Coupling:

-

Pre-activate the Fmoc-protected VHL ligand (2 equivalents relative to resin loading) with HATU (2 eq.) and DIPEA (4 eq.) in DMF for 15 minutes.

-

Add the activated VHL ligand solution to the resin.

-

Agitate the reaction mixture at room temperature for 4 hours.

-

-

Washing: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.

Protocol 2: Linker Attachment (Formation of this compound)

-

Fmoc Deprotection: Remove the Fmoc group from the immobilized VHL ligand by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin as described previously.

-

Linker Coupling:

-

Dissolve the linker (e.g., a diamine linker with one end protected, 3 equivalents) in DMF.

-

If the linker is an amino acid or peptide fragment, pre-activate with HATU and DIPEA.

-

Add the linker solution to the resin and agitate for 4 hours at room temperature.

-

-

Washing: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x). This resin-bound product is This compound .

Protocol 3: SMARCA2/4 Ligand Coupling

-

Deprotection (if necessary): Remove the protecting group from the free end of the linker on This compound .

-

SMARCA2/4 Ligand Coupling:

-

Pre-activate the SMARCA2/4 ligand (2 eq.) with HATU (2 eq.) and DIPEA (4 eq.) in DMF for 15 minutes.

-

Add the activated SMARCA2/4 ligand solution to the resin.

-

Agitate the reaction mixture at room temperature for 4 hours.

-

-

Washing: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

Protocol 4: Cleavage and Purification

-

Final Washing and Drying: Wash the resin-bound SMD-3040 with DCM and dry under vacuum.

-

Cleavage: Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% Water) for 2-3 hours at room temperature.

-

Product Precipitation and Isolation:

-

Filter the resin and collect the filtrate.

-

Precipitate the crude product by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the precipitate and decant the ether.

-

-

Purification: Purify the crude SMD-3040 using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by LC-MS and NMR.

Data Presentation

The following tables provide representative data for the solid-phase synthesis of PROTACs. Actual yields and purity may vary depending on the specific reagents and conditions used.

| Synthesis Step | Parameter | Typical Value |

| 1. VHL Ligand Immobilization | Coupling Efficiency | >95% |

| 2. Linker Attachment | Coupling Efficiency | >90% |

| 3. SMARCA2/4 Ligand Coupling | Coupling Efficiency | >85% |

| 4. Cleavage and Purification | Overall Yield | 15-30% |

| Final Purity (Post-HPLC) | >98% |

Table 1: Representative Quantitative Data for Solid-Phase PROTAC Synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| SMD-3040 | C₅₂H₆₆N₁₀O₅S | 943.21 | White to off-white solid |

Table 2: Physicochemical Properties of SMD-3040. [7]

Conclusion

The solid-phase synthesis approach detailed in these application notes offers a robust and efficient alternative to solution-phase chemistry for the preparation of SMD-3040 and its analogs. By utilizing a modular strategy centered around the key This compound , researchers can rapidly assemble diverse PROTAC libraries to explore the SAR of SMARCA2 degraders. This methodology is anticipated to accelerate the discovery and development of novel therapeutics targeting SMARCA2 for the treatment of SMARCA4-deficient cancers.

References

- 1. benchchem.com [benchchem.com]

- 2. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Analytical Methods for the Characterization of SMD-3040 Intermediate-2

Introduction

SMD-3040 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to degrade the SMARCA2 protein, a key synthetic lethality target in cancers with SMARCA4 deficiency.[1][2][3][4] The synthesis of a complex molecule like SMD-3040 involves multiple steps, generating critical intermediates that must be rigorously characterized to ensure the quality, purity, and consistency of the final active pharmaceutical ingredient (API). The control of these intermediates is crucial for a robust, safe, and efficient synthetic route.[5]

This document provides a comprehensive overview of the analytical methods and detailed protocols for the characterization of SMD-3040 Intermediate-2 , a key precursor in the SMD-3040 synthetic pathway. For the purpose of these application notes, This compound is defined as the SMARCA2/4-binding ligand functionalized with a linker primed for conjugation to the VHL E3 ligase ligand. These protocols are designed for researchers, scientists, and drug development professionals involved in process development and quality control.

Physicochemical Characterization

A fundamental step in the characterization of any pharmaceutical intermediate is the determination of its basic physicochemical properties.[6][7] These properties are essential for handling, formulation development, and ensuring batch-to-batch consistency.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Result | Method |

| Appearance | White to off-white solid | Visual Inspection |

| Solubility | Soluble in DMSO, DMF, Methanol; Insoluble in water | Solubility Assessment |

| Melting Point | 175-180 °C (decomposes) | Differential Scanning Calorimetry (DSC) |

Experimental Protocol: Solubility Assessment

Objective: To determine the qualitative solubility of this compound in various common laboratory solvents.

Materials:

-

This compound

-

Vials

-

Vortex mixer

-

Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Methanol, Water (deionized)

Procedure:

-

Weigh approximately 1 mg of this compound into four separate vials.

-

To the first vial, add 100 µL of DMSO.

-

Repeat step 2 for the remaining vials using DMF, Methanol, and Water, respectively.

-

Vortex each vial vigorously for 30 seconds.

-

Visually inspect each vial for undissolved solid material.

-

If the solid dissolves completely, the substance is considered "soluble" at approximately 10 mg/mL. If not, it is classified as "sparingly soluble" or "insoluble."

-

Record the observations.

Chromatographic Analysis for Purity and Identity

Chromatographic techniques are indispensable for determining the purity of drug intermediates and identifying any process-related impurities or degradation products.[8][9][10]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the preferred method for purity analysis in the pharmaceutical industry due to its ability to resolve complex mixtures.[5] It is used to quantify the main component and detect impurities.[8][11]

Table 2: HPLC Purity Analysis Data for this compound

| Peak ID | Retention Time (min) | Peak Area (%) | Identification |

| 1 | 2.5 | 0.15 | Starting Material Impurity |

| 2 | 8.1 | 99.75 | SMD-3040 Int-2 |

| 3 | 9.3 | 0.10 | Unknown Impurity |

Experimental Protocol: RP-HPLC Method for Purity Assay

Objective: To determine the purity of this compound and quantify related impurities.

Instrumentation & Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent

-

Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-17 min: 90% B

-

17-18 min: 90% to 10% B

-

18-20 min: 10% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detector: UV-Vis Diode Array Detector (DAD) at 254 nm

-

Injection Volume: 5 µL

-

Sample Preparation: Prepare a 0.5 mg/mL solution in 50:50 Acetonitrile:Water.

Procedure:

-

Prepare the mobile phases and sample solution as described above.

-

Equilibrate the HPLC system with the initial mobile phase conditions (10% B) for at least 15 minutes.

-

Inject a blank (diluent) to ensure no system peaks interfere with the analysis.

-

Inject the prepared sample solution.

-

Integrate the peaks in the resulting chromatogram.

-

Calculate the area percentage of each peak to determine the purity of the main component and the relative amounts of impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique that confirms the identity of the intermediate by determining its molecular weight and helps in the structural characterization of unknown impurities.[12]

Table 3: LC-MS Analysis Data for this compound

| Retention Time (min) | Observed m/z [M+H]⁺ | Theoretical MW | Identification |

| 8.1 | 450.21 | 449.20 | SMD-3040 Int-2 |

| 9.3 | 468.22 | - | Impurity (Possible Oxidation) |

Experimental Protocol: LC-MS for Identity Confirmation

Objective: To confirm the molecular weight of this compound and identify major impurities.

Instrumentation & Conditions:

-

LC System: Waters ACQUITY UPLC I-Class

-

MS System: Waters SQ Detector 2 (or equivalent ESI-Q-TOF)

-

Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 5% to 95% B over 5 minutes

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 40 °C

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Mass Range: 100-1000 m/z

-

Sample Preparation: Dilute the HPLC sample (0.5 mg/mL) 1:10 with diluent.

Procedure:

-

Set up the LC-MS system with the specified parameters.

-

Perform a system suitability test by injecting a known standard.

-

Inject the prepared sample solution.

-

Acquire both the total ion chromatogram (TIC) and the mass spectra for each eluting peak.

-

Extract the mass spectrum for the main peak and compare the observed m/z value with the theoretical molecular weight of this compound.

-

Analyze the mass spectra of impurity peaks to propose potential structures.

Structural Elucidation and Composition

Full structural confirmation is essential and is primarily achieved through NMR spectroscopy, supported by elemental analysis to verify the empirical formula.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic structure of a molecule, confirming the identity and connectivity of atoms.[15][16] It is the gold standard for structural elucidation of organic molecules in the pharmaceutical industry.[13][17]

Table 4: Representative ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.51 | d | 1H | Ar-H |

| 7.82 | dd | 1H | Ar-H |

| 7.45 | t | 1H | Ar-H |

| 4.25 | t | 2H | -O-CH₂- |

| 3.10 | t | 2H | -CH₂-N |

| 2.50 | s | 3H | Ar-CH₃ |

Experimental Protocol: NMR Structural Analysis

Objective: To confirm the chemical structure of this compound.

Instrumentation & Conditions:

-

NMR Spectrometer: Bruker Avance 400 MHz or equivalent

-

Nuclei: ¹H, ¹³C

-

Solvent: DMSO-d₆

-

Concentration: ~10 mg/mL

-

Temperature: 25 °C

-

¹H NMR Parameters: 16 scans, 1s relaxation delay

-